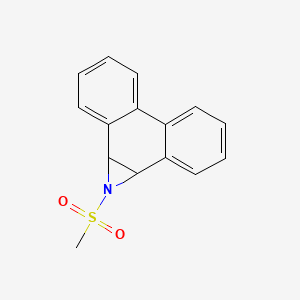![molecular formula C16H25N3O2 B14425372 N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide CAS No. 85708-00-5](/img/structure/B14425372.png)
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a hydroxypiperidine carboxamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Diethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired hydroxypiperidine derivative. The final step involves the acylation of the hydroxypiperidine derivative with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential use in drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethylamino group and hydroxypiperidine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino phenyl group but differs in its urea moiety.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide, it contains the diethylamino phenyl group but lacks the piperidine and carboxamide functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85708-00-5 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18(4-2)14-10-8-13(9-11-14)17-16(21)19-12-6-5-7-15(19)20/h8-11,15,20H,3-7,12H2,1-2H3,(H,17,21) |
InChI Key |
ZJMDSEYHRZICIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)N2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)








![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)


